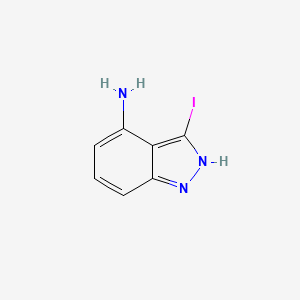

3-iodo-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAQXRBNAOVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646253 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-28-8 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-iodo-1H-indazol-4-amine IUPAC name and structure

An In-depth Technical Guide to 3-iodo-1H-indazol-4-amine: A Core Scaffold for Kinase Inhibitor Development

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the targeted development of kinase inhibitors. Its rigid bicyclic structure serves as a privileged scaffold for engaging the hinge region of the ATP-binding pocket in numerous kinases, a foundational interaction for potent and selective inhibition. The strategic placement of the iodo and amine functionalities at the C3 and C4 positions, respectively, provides orthogonal chemical handles for elaborate molecular diversification through well-established synthetic methodologies.

This guide offers a comprehensive technical overview for researchers and drug development professionals. It details the definitive IUPAC nomenclature and structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its strategic application in the synthesis of advanced kinase inhibitors. Furthermore, it provides essential information on analytical characterization and safe handling practices, grounding all claims in authoritative references.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for this compound is This compound . It consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The key substituents are an iodine atom at position 3 and an amine group at position 4.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 885521-28-8 | [1][2] |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Appearance | Yellow solid (typical) | [3] |

| SMILES | NC1=CC=CC2=C1C(I)=NN2 | [1] |

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is efficiently achieved through a robust and scalable synthetic route. The primary strategy involves the cyclization of a substituted benzonitrile with hydrazine.

Overview of Synthetic Strategy

The most prevalent and effective synthesis commences with 2-fluoro-6-iodobenzonitrile.[4] The rationale for this starting material is twofold:

-

Ortho-Fluorine Activation : The fluorine atom, being highly electronegative, activates the C2 position for nucleophilic aromatic substitution (SNAr) by hydrazine.

-

Pre-installed Iodine : The iodine atom is already in the correct position (ortho to the nitrile), which will ultimately become the C3 position of the indazole ring, avoiding a separate, and potentially less regioselective, iodination step on the indazole core itself.

The reaction with hydrazine hydrate proceeds via an initial SNAr reaction where a hydrazine nitrogen displaces the fluoride. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group, leading to cyclization and subsequent tautomerization to form the stable aromatic indazole ring.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindazoles from ortho-halobenzonitriles.[3][4]

Reaction: Synthesis of 3-amino-4-iodo-indazole from 2-fluoro-6-iodobenzonitrile.

Reagents and Materials:

-

2-fluoro-6-iodobenzonitrile (1.0 eq)

-

Hydrazine hydrate (80% solution, ~5-10 eq)

-

n-Butanol (as solvent)

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-6-iodobenzonitrile.

-

Add n-butanol as the solvent, typically to a concentration of 0.1-0.5 M.

-

Add hydrazine hydrate to the mixture. An excess is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 110-118 °C) and stir vigorously.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified. A common method involves recrystallization or silica gel column chromatography to yield the final product, 3-amino-4-iodo-indazole, as a solid.[3]

Workflow Diagram: Synthesis of this compound

Caption: Figure 1: Synthetic Workflow.

Role in Drug Discovery and Development

The value of this compound stems from its identity as a "fragment" or "building block" that combines a privileged kinase-binding scaffold with versatile chemical handles for optimization of drug candidates.

The Indazole Scaffold as a Privileged Kinase Hinge-Binder

The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry.[5] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the backbone amide residues of the "hinge region" in the ATP-binding site of many kinases.[5] This anchoring interaction is a hallmark of many potent and selective kinase inhibitors.

Strategic Utility of Functional Groups

The true synthetic power of this compound lies in its substituents:

-

3-Iodo Group : This is an exceptionally versatile functional group that serves as a prime handle for palladium-catalyzed cross-coupling reactions.[5] This allows for the direct and modular installation of a wide variety of aryl, heteroaryl, or alkynyl groups. The Sonogashira coupling, in particular, is used to introduce alkynes, which can act as linkers to other pharmacophoric fragments, enabling exploration of different regions of the kinase active site.[4]

-

4-Amino Group : The primary amine at the C4 position can serve multiple roles. It can act as a hydrogen bond donor, interacting with the target protein. Alternatively, it can be a synthetic handle for further derivatization, such as amide bond formation, to attach side chains that can improve potency, selectivity, or pharmacokinetic properties.

Case Study: Synthesis of a Pan-BCR-ABL Inhibitor

A compelling application of this building block is in the synthesis of potent inhibitors against the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This includes activity against the T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.[4][6]

In a published synthesis, this compound (incorrectly named 3-amino-4-iodo-indazole in some sources but referring to the same structure) is coupled with an acetylene-diarylamide fragment via a Sonogashira reaction.[4] This reaction directly links the kinase-hinge-binding indazole core to a second pharmacophore designed to occupy other pockets of the active site, resulting in a highly potent inhibitor.[4][6]

Caption: Figure 2: Application in Sonogashira Coupling.

Spectroscopic and Analytical Characterization

Full, publicly available spectral data (NMR, IR) for this compound is limited. However, characterization relies on standard analytical techniques. The table below outlines the expected analytical data.

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 260.0 |

| ¹H NMR | Signals corresponding to aromatic protons on the benzene ring and protons from the N-H bonds of the amine and indazole ring. |

| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms in the aromatic scaffold. |

| Purity (HPLC) | Typically >95% for use in synthesis.[2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : Based on safety data for related aminoindazoles, the compound should be considered harmful if swallowed and a cause of skin and serious eye irritation.[7][8][9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7] Handling should be performed in a well-ventilated area or a chemical fume hood.[7]

-

Storage : For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Recommended storage temperatures are often 2-8°C.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the rational design of targeted therapeutics. Its structure is optimized for kinase hinge binding, while its functional groups provide the synthetic flexibility required for modern drug discovery campaigns. The robust synthesis and clear utility in creating complex, potent inhibitors underscore its importance for researchers in oncology and other fields driven by kinase signaling. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage this powerful molecular scaffold.

References

- 1. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Amino-3-iodo-1H-indazole [sobekbio.com]

- 3. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

3-iodo-1H-indazol-4-amine molecular weight and formula

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, explore a validated synthetic pathway, discuss its relevance in modern pharmacology, and provide detailed protocols and safety guidelines grounded in established laboratory practices.

Core Molecular Profile

This compound is a substituted indazole characterized by the presence of an iodo group at position 3 and an amine group at position 4 of the indazole ring. This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecules with potential therapeutic value.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| CAS Number | 885521-28-8 | [1] |

| Canonical SMILES | NC1=CC=CC2=C1C(I)=NN2 | [1] |

| MDL Number | MFCD07781576 | [1] |

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This is due to its bioisosteric relationship with indole, its ability to form key hydrogen bond interactions with biological targets, and its presence in numerous clinically evaluated and marketed drugs.[2][3] The introduction of an iodo group at the C3 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse substituents to explore the chemical space around the core. The adjacent amino group at C4 can be used for amide bond formation or further functionalization, adding another layer of synthetic versatility.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the reduction of a nitro-indazole precursor. This approach is well-established for analogous structures and offers high yields and purity.[4]

Proposed Synthetic Workflow

The logical flow for synthesizing the target compound begins with the commercially available 4-nitro-1H-indazole, proceeds through iodination, and concludes with the reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 3-iodo-1H-indazol-5-amine and is directly applicable to the reduction of 3-iodo-4-nitro-1H-indazole.[4]

Objective: To reduce the nitro group of 3-iodo-4-nitro-1H-indazole to yield this compound.

Materials:

-

3-iodo-4-nitro-1H-indazole (1 equivalent)

-

Iron powder (Fe, 5 equivalents)

-

Ammonium chloride (NH₄Cl, 5 equivalents)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of 3-iodo-4-nitro-1H-indazole (e.g., 1.0 g, 3.46 mmol, based on a related starting material) in a mixture of ethanol and water (e.g., 3:1 ratio, 32 mL).[4]

-

Addition of Reagents: To the stirred solution, add iron powder (e.g., 0.97 g, 17.30 mmol) and ammonium chloride (e.g., 0.93 g, 17.30 mmol).[4]

-

Heating: Heat the reaction mixture to 80°C and maintain for approximately 30-60 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (e.g., 30 mL) and extract the product with ethyl acetate (3 x 20 mL).[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.[4]

-

Purification: The resulting solid, this compound, can be used in the next step without further purification or can be purified by column chromatography if necessary.[4]

Self-Validation: The success of the reaction can be confirmed by Mass Spectrometry (MS), which should show a parent ion peak [M+H]⁺ at approximately 260.0 m/z.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. Many 1H-indazole derivatives have been synthesized and evaluated for their antitumor properties.[3][5] The 3-aminoindazole moiety, in particular, is a key pharmacophore that mimics the hinge-binding motif of ATP, allowing it to anchor effectively within the active site of various kinases.

Case Study: BCR-ABL Inhibitors Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein kinase. While drugs like Imatinib are effective, resistance, often due to mutations like T315I, remains a challenge.[6] Researchers have actively explored 3-aminoindazole derivatives as potent pan-BCR-ABL inhibitors. For instance, the discovery of AKE-72, a compound featuring a 3-amino-1H-indazol-4-yl core, demonstrated potent inhibition of both wild-type BCR-ABL and the resistant T315I mutant.[6][7] This highlights the critical role of the 3-aminoindazole scaffold in overcoming clinical resistance.[6]

The logical workflow for utilizing this compound in such a discovery pipeline is illustrated below.

Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The following guidelines are synthesized from safety data sheets for closely related amino-indazole compounds.

Hazard Identification:

-

May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10][11]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]

-

Ingestion: If swallowed, call a poison center or physician. Rinse mouth.[10][11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store under an inert atmosphere to maintain product quality, as the compound may be air-sensitive.[10]

References

- 1. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine (CAS 885521-28-8): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indazole nucleus has emerged as a "privileged scaffold."[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework capable of forming critical hydrogen bond interactions with the hinge region of protein kinases. Within this important class of molecules, This compound (CAS No. 885521-28-8) stands out as a high-value, strategically functionalized intermediate. Its specific arrangement of an amino group at the 4-position and an iodine atom at the 3-position provides two orthogonal chemical handles, enabling chemists to elaborate the core structure into complex and highly potent kinase inhibitors. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

Accurate characterization and proper handling are foundational to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885521-28-8 | [3][4][5][6] |

| Molecular Formula | C₇H₆IN₃ | [3][4] |

| Molecular Weight | 259.05 g/mol | [3][4] |

| Appearance | White to pale yellow or brown solid/powder | [7][8] |

| Purity | Typically ≥95% - 97% | [5][9] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide (DMF); sparingly soluble in water. | [7][8] |

| Storage Conditions | Keep in a dark place under an inert atmosphere, store at 2-8°C.[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically begins with the commercially available precursor, 1H-indazol-4-amine. The core of the synthesis is a regioselective iodination at the C3 position of the indazole ring.

Synthetic Pathway Overview

The most direct route involves the electrophilic iodination of 1H-indazol-4-amine. The choice of iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

-

Starting Material : The synthesis commences with 1H-indazol-4-amine (CAS 41748-71-4).[10] This precursor possesses an electron-donating amino group that, along with the pyrazole ring's electronics, directs electrophilic substitution.

-

Iodination : The key transformation is the introduction of an iodine atom at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or sodium bicarbonate. The base serves a dual purpose: it deprotonates the N1-H of the indazole, increasing the electron density of the ring system and making it more susceptible to electrophilic attack. It also neutralizes the hydrogen iodide (HI) byproduct formed during the reaction. The solvent of choice is often a polar aprotic solvent like DMF, which effectively solubilizes the reactants.[11]

Causality Behind Experimental Choices:

-

Regioselectivity : The C3 position of the 1H-indazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack over other positions on the benzene ring, which are less activated.

-

Base : A moderately strong base like KOH is sufficient to deprotonate the indazole N-H without causing unwanted side reactions.

-

Inert Atmosphere : While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, ensuring higher purity of the final product.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for potent kinase inhibitors. The 4-amino group acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket, while the 3-iodo group serves as a perfect handle for introducing diversity via metal-catalyzed cross-coupling reactions.

Role as a Hinge-Binding Fragment

Structure-based drug design has revealed that the 3-aminoindazole moiety is an excellent bioisostere for other hinge-binding motifs, such as aminopyrazoles or even phenols, offering comparable biological activity with potentially improved pharmacokinetic properties.[12][13]

Key Chemical Transformations

-

Sonogashira Coupling : The C3-iodo group readily participates in palladium-catalyzed Sonogashira coupling with terminal alkynes. This reaction is instrumental in creating inhibitors like AKE-72, a potent pan-BCR-ABL inhibitor that overcomes the T315I "gatekeeper" mutation responsible for imatinib resistance in chronic myeloid leukemia (CML).[14][15][16]

-

Suzuki and Stille Coupling : The iodo group can be coupled with boronic acids/esters (Suzuki) or organostannanes (Stille) to introduce aryl or heteroaryl groups, expanding the chemical space and targeting different regions of the kinase active site.

-

Amide Bond Formation : The 4-amino group can be acylated to form amides or participate in the formation of ureas, as seen in the development of ABT-869 (Linifanib), a multitargeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR and PDGFR.[12]

Representative Kinase Inhibitors Derived from the Scaffold

| Compound Name | Target Kinase(s) | Therapeutic Area | Key Coupling Reaction at C3 | Reference |

| Linifanib (ABT-869) | VEGFR, PDGFR | Oncology (Anti-angiogenesis) | Suzuki Coupling (precursor) | [12] |

| AKE-72 | Pan-BCR-ABL (incl. T315I) | Oncology (CML) | Sonogashira Coupling | [14][15][16] |

| N-4-Pyrimidinyl-1H-indazol-4-amine derivatives | Lck (Lymphocyte-specific kinase) | Immunology, Oncology | N/A (Focus on C4) | [13] |

Visualizing the Role in Kinase Inhibition

Caption: Interaction model of an indazole inhibitor within a kinase active site.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

Standard Analytical Workflow

Caption: A typical analytical workflow for quality control of the title compound.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show distinct signals for the aromatic protons. The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a triplet (or doublet of doublets), all within the range of δ 6.5-7.5 ppm. The broad singlet for the N1-H proton would be downfield (δ > 12 ppm), and the amino (-NH₂) protons would appear as a broad singlet around δ 5.0-6.0 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆) : The spectrum will show 7 distinct carbon signals. The iodinated carbon (C3) will be significantly shifted to a higher field (lower ppm value, ~80-90 ppm) compared to a non-iodinated C3. The other aromatic carbons will appear in the typical δ 100-150 ppm range.

-

Mass Spectrometry (ESI+) : The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 259.9 to 260.0.[17] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₇IN₃⁺.

Self-Validating Experimental Protocol: Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction, a cornerstone application for this intermediate. The inclusion of justifications for each step serves as a self-validating system for achieving a successful outcome.

Objective : To synthesize a 3-alkynyl-1H-indazol-4-amine derivative.

| Step | Procedure | Rationale & Trustworthiness Check |

| 1. Setup | To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). | Rationale : The flask must be dry to prevent moisture from interfering with the catalytic cycle. The palladium complex is the primary catalyst, and copper(I) iodide acts as a co-catalyst to facilitate the formation of the copper(I) acetylide intermediate. Using a pre-catalyst like Pd(PPh₃)₂Cl₂ is often more reliable than generating the active Pd(0) species in situ. |

| 2. Inerting | Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. | Rationale : The Pd(0) active species is oxygen-sensitive and can be deactivated through oxidation. This inerting step is critical to preserve catalyst activity throughout the reaction, ensuring complete conversion. |

| 3. Reagents | Add a suitable solvent (e.g., a 2:1 mixture of DMF and triethylamine). Add the terminal alkyne (1.2 eq). | Rationale : DMF is a polar aprotic solvent that solubilizes the reactants. Triethylamine (or another amine base like diisopropylamine) is essential; it acts as both a base to neutralize the HI byproduct and as a solvent. The slight excess of the alkyne ensures the complete consumption of the more valuable iodo-indazole starting material. |

| 4. Reaction | Stir the mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. | Rationale : Most Sonogashira couplings with iodoarenes are efficient at room temperature. Gentle heating can accelerate the reaction but may also lead to side products (e.g., Glaser coupling of the alkyne) if overheated. Monitoring ensures the reaction is stopped upon completion, preventing degradation. |

| 5. Work-up | Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. | Rationale : The aqueous NH₄Cl wash removes the amine base and sequesters the copper catalyst as a soluble complex. The brine wash removes residual water from the organic layer. |

| 6. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. | Rationale : Drying the organic layer is crucial before solvent removal. Column chromatography is typically required to separate the desired product from residual starting materials, the catalyst, and any side products, yielding the pure compound for further use. |

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully positioned functional groups provide a robust and versatile platform for the synthesis of next-generation targeted therapeutics. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is not merely advantageous—it is essential for unlocking its full potential in the rational design of novel and effective medicines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS: 885521-28-8 | CymitQuimica [cymitquimica.com]

- 6. 885521-28-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. This compound [myskinrecipes.com]

- 10. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-iodo-1H-indazol-4-amine

Disclaimer: The spectroscopic data presented in this guide are predicted and not experimentally determined. As of January 2026, publicly accessible, peer-reviewed spectral data for 3-iodo-1H-indazol-4-amine (CAS 885521-28-8) is unavailable. This guide has been developed for informational and research purposes, providing theoretical values and interpretations based on established principles of spectroscopic analysis and data from structurally related compounds.

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component in a variety of pharmacologically active agents. The precise substitution pattern, featuring an iodine atom at the 3-position and an amine group at the 4-position, imparts unique physicochemical properties that are critical for its role as a synthetic intermediate or a potential bioactive molecule. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, offering a foundational reference for researchers in the field.

Molecular Structure and Analysis Workflow

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data. The workflow for characterization follows a logical progression from determining the molecular formula and mass to elucidating the specific connectivity and functional groups.

Caption: A visual representation of the molecular structure of this compound and the typical workflow for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are detailed below. The numbering convention used for the indazole ring is standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | 6.8 - 7.0 | Doublet (d) | J = 7.5 - 8.5 | Upfield due to the electron-donating effect of the adjacent NH₂ group. |

| H-6 | 7.1 - 7.3 | Triplet (t) | J = 7.5 - 8.5 | Shows coupling to both H-5 and H-7. |

| H-7 | 6.6 - 6.8 | Doublet (d) | J = 7.5 - 8.5 | Shifted upfield relative to a typical indazole due to the through-space effect of the NH₂ group. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | Chemical shift can vary with concentration and solvent. This signal will be exchangeable with D₂O. |

| NH (Indazole) | 12.5 - 13.5 | Broad Singlet (br s) | - | The acidic proton of the indazole ring, typically downfield. Also exchangeable with D₂O. |

Causality Behind Predictions: The electron-donating amino group at C-4 is expected to shield the protons on the benzene ring, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indazole. The relative positions (H-5, H-6, H-7) are predicted based on typical aromatic coupling patterns. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 85 - 95 | The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift) due to the "heavy atom effect". |

| C-4 | 140 - 145 | The carbon attached to the electron-donating amino group will be deshielded. |

| C-5 | 110 - 115 | Shielded by the adjacent amino group. |

| C-6 | 125 - 130 | A typical aromatic carbon signal. |

| C-7 | 105 - 110 | Shielded by the amino group at C-4. |

| C-3a | 140 - 145 | Bridgehead carbon, typically deshielded. |

| C-7a | 120 - 125 | Bridgehead carbon. |

Expertise in Interpretation: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-3 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. This peak would be a key identifier for confirming the position of the iodine atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for indazole derivatives as it allows for the observation of the exchangeable NH protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled for singlet peaks.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₆IN₃

-

Molecular Weight: 259.05 g/mol

-

Monoisotopic Mass: 258.9606 Da

-

Predicted [M+H]⁺: 259.9684 Da

Trustworthiness through Self-Validation: The presence of iodine provides a highly characteristic isotopic pattern that is not present in this molecule, as iodine is monoisotopic (¹²⁷I). The key validation in the mass spectrum would be the accurate mass measurement of the molecular ion, which should match the calculated value for C₇H₆IN₃ to within a few parts per million.

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic losses of small molecules or radicals.

Caption: A simplified predicted fragmentation pathway for this compound in ESI-MS.

Causality in Fragmentation:

-

Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment with m/z ≈ 133.

-

Loss of Ammonia (NH₃): The amino group could be lost as a neutral ammonia molecule, leading to a fragment at m/z ≈ 243.

-

Loss of Hydrogen Cyanide (HCN): Heterocyclic rings containing nitrogen often undergo fragmentation with the loss of HCN, which would give a fragment at m/z ≈ 233.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[4]

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.[5]

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.[5]

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3450 - 3300 | N-H Stretch (Amine) | Medium | Primary amines typically show two bands in this region (asymmetric and symmetric stretching).[6] These may be sharp. |

| 3300 - 3100 | N-H Stretch (Indazole) | Medium, Broad | The N-H stretch of the indazole ring, often broadened due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Characteristic of C-H bonds on the benzene ring.[7] |

| 1620 - 1580 | N-H Bend (Amine) | Medium | The scissoring vibration of the primary amine. |

| 1580 - 1450 | C=C Stretch (Aromatic) | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic ring system.[7] |

| 1350 - 1250 | C-N Stretch (Aromatic Amine) | Medium to Strong | Stretching vibration of the bond between the aromatic ring and the nitrogen of the amine. |

| 850 - 750 | C-H Bend (Aromatic) | Strong | Out-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring. |

| 600 - 500 | C-I Stretch | Weak to Medium | The carbon-iodine bond vibration is expected in the far-IR region. |

Interpretation Insights: The most diagnostic peaks in the IR spectrum would be the N-H stretching bands above 3100 cm⁻¹. The presence of multiple peaks in the 3300-3450 cm⁻¹ range would strongly suggest a primary amine, while the broader absorption around 3100-3300 cm⁻¹ would be characteristic of the indazole N-H. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to this molecule.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Place the powder mixture into a pellet press die.

-

Apply several tons of pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with their interpretations, offer a robust framework for researchers to identify and characterize this compound. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, with the C-I bond causing a characteristic upfield shift in the ¹³C spectrum. Mass spectrometry will confirm the molecular weight and elemental composition, with a predictable fragmentation pattern. Infrared spectroscopy will identify the key functional groups, notably the primary amine and the indazole N-H moiety. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data. While this guide is based on established principles, experimental verification remains the gold standard for structural elucidation.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. m.youtube.com [m.youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-iodo-1H-indazol-4-amine

Abstract

This in-depth technical guide provides a comprehensive overview of 3-iodo-1H-indazol-4-amine, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its significance has grown in tandem with the development of targeted cancer therapies. This guide details its synthesis, physicochemical properties, and critical role as a precursor to potent kinase inhibitors, including the FDA-approved drug Axitinib and the promising pan-BCR-ABL inhibitor AKE-72. Detailed experimental protocols, mechanistic insights, and an exploration of the relevant signaling pathways are provided for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The structural rigidity of the indazole core, combined with its capacity for various substitutions, allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The subject of this guide, this compound, has emerged as a particularly valuable intermediate. The strategic placement of the iodo group at the 3-position provides a versatile handle for carbon-carbon bond-forming reactions, such as the Sonogashira and Suzuki couplings, enabling the introduction of diverse functionalities. The amino group at the 4-position plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of various protein kinases, a common feature of many kinase inhibitors. Furthermore, the 4-amino-indazole moiety can act as a bioisostere for other functional groups, such as phenols, offering improved pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound has been approached through multi-step sequences, often starting from readily available substituted benzonitriles. A notable and well-documented route begins with 2,6-difluorobenzonitrile, as detailed in Chinese patent CN102690233A[1].

Synthetic Pathway from 2,6-Difluorobenzonitrile

This synthetic approach involves a three-step process: amination, Sandmeyer-type iodination, and finally, cyclization to form the indazole ring.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

-

Procedure: In a pressure vessel, 2,6-difluorobenzonitrile is treated with aqueous ammonia. The vessel is sealed and heated to 100°C with stirring overnight[1].

-

Rationale: This nucleophilic aromatic substitution reaction replaces one of the fluorine atoms with an amino group. The reaction is driven by the strong electron-withdrawing nature of the nitrile group and the ortho-para directing effect of the fluorine atoms. The use of a sealed vessel and elevated temperature is necessary to achieve a sufficient reaction rate.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile

-

Procedure: 2-Amino-6-fluorobenzonitrile is dissolved in acetonitrile. Tert-butyl nitrite is added, and the mixture is heated to 60°C. Subsequently, cuprous iodide is added to the reaction mixture[1].

-

Rationale: This is a Sandmeyer-type reaction. The tert-butyl nitrite acts as a diazotizing agent, converting the primary amino group into a diazonium salt. The diazonium group is an excellent leaving group and is subsequently displaced by iodide from cuprous iodide to yield the iodo-substituted benzonitrile.

Step 3: Synthesis of this compound

-

Procedure: 2-Fluoro-6-iodobenzonitrile is refluxed with hydrazine hydrate in ethanol for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound as a yellow solid[1].

-

Rationale: This is the crucial indazole ring-forming step. Hydrazine acts as a binucleophile. The reaction likely proceeds via an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the fluorine atom, leading to cyclization.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| Appearance | Yellow solid |

| CAS Number | 885521-28-8 |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodo and pyrazole moieties. An exchangeable proton signal for the N-H of the indazole ring and the NH₂ protons of the amino group would also be present.

-

¹³C NMR (DMSO-d₆): The spectrum would display seven distinct carbon signals corresponding to the bicyclic core. The carbon bearing the iodine atom (C3) would exhibit a characteristic upfield shift due to the heavy atom effect.

-

Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 260.0 is expected.

Application in Drug Development: A Gateway to Kinase Inhibitors

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of several clinically important and investigational kinase inhibitors. The 3-iodo group serves as a strategic point for introducing the pharmacophoric side chains that define the target specificity of these drugs.

Axitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Axitinib (Inlyta®) is an FDA-approved oral medication for the treatment of advanced renal cell carcinoma[2]. It is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3[3][4]. By inhibiting these receptors, Axitinib blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis[5]. Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT)[2][3].

The synthesis of Axitinib utilizes this compound as a core building block, although in many reported syntheses, a related intermediate, 6-iodo-1H-indazole, is used, with the functional groups being manipulated in subsequent steps.

AKE-72: A Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. While tyrosine kinase inhibitors (TKIs) like imatinib are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a clinical challenge.

AKE-72 is a diarylamide 3-aminoindazole derivative that has been developed as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. The synthesis of AKE-72 involves the Sonogashira coupling of an ethynyl-functionalized diarylamide with this compound.

Caption: Final step in the synthesis of AKE-72.

Targeted Signaling Pathways

Derivatives of this compound, such as Axitinib and AKE-72, exert their therapeutic effects by inhibiting specific protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR, PDGFR, and c-KIT Signaling Inhibition by Axitinib

Axitinib primarily targets VEGFRs, which are crucial for angiogenesis. It also inhibits PDGFR and c-KIT, which are involved in tumor growth and proliferation.

Caption: Inhibition of VEGFR, PDGFR, and c-KIT signaling by Axitinib.

BCR-ABL Signaling Inhibition by AKE-72

AKE-72 is designed to inhibit the constitutively active BCR-ABL kinase, thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth and survival in CML.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Axitinib - Wikipedia [en.wikipedia.org]

- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massivebio.com [massivebio.com]

- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]

Unlocking the Therapeutic Promise of 3-iodo-1H-indazol-4-amine: A Technical Guide to Investigating its Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for exploring the potential biological activities of the novel compound, 3-iodo-1H-indazol-4-amine. As a Senior Application Scientist, the following sections synthesize foundational knowledge with actionable experimental strategies, empowering your research and development endeavors. We will delve into the rationale behind its design, hypothesize its most likely molecular targets, and provide detailed protocols for its validation.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its versatile biological activities. This "privileged scaffold" is present in numerous clinically approved drugs and investigational compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anticancer effects.

The indazole nucleus can interact with a variety of biological targets, often by mimicking the purine core of ATP, thus interfering with the function of ATP-dependent enzymes. Several successful drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole scaffold, underscoring its importance in the development of targeted therapies. The specific substitution pattern on the indazole ring plays a crucial role in determining the compound's pharmacological profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 885521-28-8 | [1] |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | To be determined experimentally | |

| Lipophilicity (LogP) | To be determined experimentally |

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural features of this compound, we can formulate informed hypotheses about its potential biological activities.

The 3-aminoindazole Moiety: A Key to Kinase Inhibition

The 3-aminoindazole substructure is a well-established pharmacophore for potent kinase inhibition. This moiety can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition. Numerous studies have demonstrated that 3-aminoindazole derivatives can effectively target a range of kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][3][4][5]

The Role of the Iodine Atom: Halogen Bonding and Enhanced Affinity

The presence of an iodine atom at the 3-position is a deliberate design choice that could significantly enhance the compound's biological activity. Iodine, being a large and polarizable halogen, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in the protein backbone or side chains. This can provide an additional anchoring point within the target's binding site, leading to increased affinity and selectivity.

Potential Kinase Targets

Given the above, this compound is a strong candidate for being a kinase inhibitor. Potential targets include, but are not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling is implicated in various cancers.

-

Src Family Kinases: A family of non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, and survival.

-

Aurora Kinases: Serine/threonine kinases essential for mitotic progression.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-cancer effect.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Proposed Experimental Validation Workflow

A systematic and logical experimental workflow is crucial for validating the hypothesized biological activities of this compound.

Caption: Proposed experimental workflow for validating the biological activity of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Protocol: A common method is a fluorescence-based assay.[6]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare ATP and substrate (a specific peptide for each kinase) solutions in assay buffer.

-

Prepare the kinase solution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the compound solution at various concentrations to the wells.

-

Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a detection reagent that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis:

-

Measure the fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Protocol: [10][11][12][13][14]

-

Cell Treatment:

-

Treat cells with this compound at its GI₅₀ concentration for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

-

Cell Treatment:

-

Treat cells with the compound at its GI₅₀ concentration for 24 hours.

-

-

Cell Fixation and Staining:

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A.

-

Stain the cells with propidium iodide.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Molecular Docking

Objective: To predict the binding mode of this compound within the ATP-binding pocket of its target kinases and to rationalize the observed structure-activity relationships.

Protocol: [19][20][21][22][23]

-

Preparation of the Protein and Ligand:

-

Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of this compound.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a docking program (e.g., AutoDock, GOLD) to dock the ligand into the binding site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and scoring functions.

-

Visualize the interactions between the ligand and the protein, including hydrogen bonds and halogen bonds.

-

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its structural features, namely the 3-aminoindazole core and the iodine substituent, strongly suggest a potential role as a potent kinase inhibitor. The experimental workflow outlined in this guide provides a robust framework for systematically evaluating its biological activity, from initial in vitro screening to cellular mechanism of action studies and in silico modeling. The successful execution of these experiments will provide crucial insights into the therapeutic potential of this compound and guide future lead optimization efforts.

References

- 1. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanocellect.com [nanocellect.com]

- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 20. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 22. youtube.com [youtube.com]

- 23. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

The 3-iodo-1H-indazol-4-amine Scaffold: A Technical Guide for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indazole Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain high-priority targets in modern drug discovery, particularly in oncology.[1][2] The indazole moiety has emerged as a "privileged scaffold" in this arena, forming the core of numerous approved anticancer drugs such as Axitinib and Pazopanib.[1][2] Its success stems from its bioisosteric resemblance to the purine core of ATP, enabling it to form critical hydrogen bond interactions with the kinase hinge region, a conserved feature across the kinome.[3] This guide focuses on a specific, strategically functionalized derivative: 3-iodo-1H-indazol-4-amine . This scaffold offers a unique combination of features—a hinge-binding motif, a vector for covalent or halogen-bonding interactions (the 3-iodo group), and a primary amine for building out selectivity-driving moieties (the 4-amino group)—making it a compelling starting point for novel kinase inhibitor campaigns.

This document provides a technical framework for researchers, scientists, and drug development professionals to unlock the potential of this scaffold. We will delve into its synthesis, explore its mechanistic underpinnings as a kinase inhibitor, propose strategies for library development, and provide actionable experimental protocols for its evaluation.

The Scaffold Unveiled: Structural and Physicochemical Rationale

The this compound core is engineered for effective kinase targeting. Each substituent serves a distinct and critical purpose in molecular recognition:

-

The Indazole Core: The bicyclic system mimics the adenine ring of ATP. The N1-H and N2 atoms are perfectly positioned to act as hydrogen bond donor and acceptor, respectively, forming the canonical interaction with the kinase hinge backbone that anchors the inhibitor in the ATP-binding pocket.[3]

-

The 4-Amino Group: This primary amine serves as a crucial chemical handle. It provides a vector pointing towards the solvent-exposed region of the ATP pocket, allowing for the introduction of larger, more complex side chains via amide coupling or other chemistries. These modifications are paramount for dialing in potency and, critically, achieving selectivity against specific kinases.[4][5]

-

The 3-Iodo Group: The iodine atom at the C3 position is a key differentiator. Its role is multifaceted:

-

Halogen Bonding: Iodine is an excellent halogen bond donor.[6][7] This non-covalent interaction, where the electropositive crown of the iodine atom (the σ-hole) interacts with a Lewis base (like the backbone carbonyl oxygen of a protein), can significantly enhance binding affinity and specificity.[6][8][9][10]

-

Synthetic Handle: The carbon-iodine bond is a versatile site for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling rapid diversification and exploration of the chemical space around the scaffold.[11]

-

Steric Influence: The bulky iodine atom can be used to probe steric constraints within the ATP pocket, potentially disfavoring binding to certain off-target kinases and thus improving the selectivity profile.

-

Synthetic Strategy for this compound

A reliable synthesis of the core scaffold is the foundational first step. While multiple routes to substituted indazoles exist[12], a practical approach for 3-amino-4-iodo-indazole has been outlined in patent literature, starting from 2,6-difluorobenzonitrile.[13]

Workflow for Synthesis of 3-amino-4-iodo-indazole

Caption: Synthetic route to the core scaffold.[13]

Detailed Protocol:

-

Step 1: Amination. 2,6-difluorobenzonitrile is treated with ammonia water in a sealed vessel at elevated temperatures (e.g., 100°C) to yield 2-amino-6-fluorobenzonitrile.[13]

-

Step 2: Sandmeyer-type Iodination. The resulting 2-amino-6-fluorobenzonitrile undergoes diazotization (e.g., with tert-butyl nitrite in acetonitrile), followed by treatment with cuprous iodide to replace the amino group with iodine, affording 2-fluoro-6-iodobenzonitrile.[13]

-

Step 3: Indazole Ring Formation. The final cyclization is achieved by reacting 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions. The hydrazine displaces the fluorine and cyclizes to form the desired 3-amino-4-iodo-1H-indazole product.[13]

Mechanism of Action: Targeting the Kinase ATP Pocket

The this compound scaffold functions as an ATP-competitive inhibitor. Its binding mode can be hypothesized based on the well-understood interactions of other indazole-based inhibitors.[3][14]

Hypothetical Binding Mode in a Kinase ATP Pocket

Caption: Key inhibitor-kinase interactions.

-

Hinge Binding: The indazole N1-H and N2 atoms form two or three hydrogen bonds with the backbone of the hinge region, anchoring the molecule.[3]

-

Halogen Bonding: The 3-iodo group is positioned to form a halogen bond with a backbone carbonyl or other Lewis basic residue near the "gatekeeper" residue, enhancing affinity.[6][9]

-

Selectivity Pockets: The 4-amino group serves as an attachment point for a moiety ("R-Group") that extends into the more variable, solvent-exposed region of the active site. The chemical nature of this R-group is the primary driver of selectivity for a specific kinase target.[4]

Library Development and SAR Exploration

The true power of the this compound scaffold lies in its potential for rapid and strategic library development. A typical drug discovery workflow would involve synthesizing a focused library of analogues and screening them to build a structure-activity relationship (SAR).[15][16]

Drug Discovery Workflow from Scaffold

Caption: A typical kinase inhibitor discovery cascade.

The primary point of diversification is the 4-amino group. By coupling a library of carboxylic acids to this amine, a wide range of chemical space can be explored.

| Position of Modification | Example Moiety | Design Rationale | Predicted Outcome |

| C4-Amine | Phenylacetic acid | Introduce a simple aromatic ring to probe a hydrophobic pocket. | Baseline potency, initial SAR. |

| C4-Amine | (4-(4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid | Privileged fragment for improving solubility and cell permeability; targets specific pockets in kinases like ABL.[17] | Increased potency and cellular activity. |

| C4-Amine | N-(2-fluoro-5-methylphenyl)urea (via isocyanate) | Mimics the urea hinge-binding motif found in inhibitors like Sorafenib. | Potentially altered kinase selectivity profile.[4] |

| C3-Iodo | Phenylacetylene (via Sonogashira coupling) | Replaces halogen bond with a rigid linker to access deeper pockets.[5][16] | May shift target profile; potentially overcome resistance mutations. |

| C6-Position | 4-Fluorophenylboronic acid (via Suzuki coupling on a 6-bromo precursor) | Modulate electronics and explore additional interactions in the back pocket.[3] | Improved potency and/or selectivity. |

Experimental Protocols for Scaffold Validation

Validating the activity of newly synthesized compounds is critical. This involves a tiered approach, starting with a simple, robust biochemical assay and progressing to more complex cell-based models.[18][19][20]

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for high-throughput screening.[21][22]

Objective: To determine the in vitro IC50 value of a test compound against a purified kinase.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for 100% activity control and wells with no enzyme for background.

-

Kinase Reaction:

-

Prepare a master mix containing kinase buffer, substrate, and ATP at 2x the final desired concentration.

-

Prepare a 2x enzyme solution in kinase buffer.

-

Add 5 µL of the 2x kinase solution to the wells containing the compound.

-

Initiate the reaction by adding 5 µL of the 2x ATP/substrate mix. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[23]

Protocol 2: Secondary Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[19][24]

Objective: To measure the effect of a test compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line whose growth is dependent on the target kinase.

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test compound dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

White, clear-bottom 96-well cell culture plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent directly to each well.

-